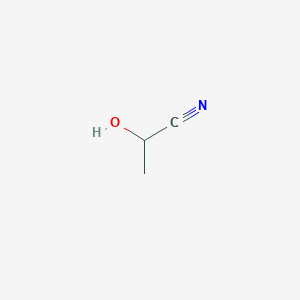
Lactonitrile
Cat. No. B165350
:
78-97-7
M. Wt: 71.08 g/mol
InChI Key: WOFDVDFSGLBFAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04309566
Procedure details


A solution of 3.7 grams (0.052 mole) of 2-hydroxypropionitrile in 8.9 grams (0.10 mole) of pyridine was prepared. To this stirred solution at ambient temperature was added 10.4 grams (0.05 mole) of 2,6-dichlorobenzoyl chloride dropwise during a 20 minute period. The exothermic reaction caused the temperature of the reaction mixture to rise to 50°. The reaction mixture was heated at 75°-80° for 75 minutes. The cooled reaction mixture was poured into 150 ml of water and the mixture was stirred. The mixture was extracted with 200 ml of diethyl ether. The extract was washed with three portions of 30 ml each of an aqueous solution of 3% hydrochloric acid, then three portions of 30 ml each of water. The organic layer was dried with sodium sulfate and filtered. The filtrate was concentrated under reduced pressure to an amber oil. The oil solidified and the solid was recrystallized from hexane-diethyl ether to give an oily semi-solid. The semi-solid and mother liquor were combined and concentrated under reduced pressure to an oil. An attempt to sublime the oil failed. The oil was distilled under reduced pressure using a short-path distilling system to give 3.1 grams of 2-cyanoethyl 2,6-dichlorobenzoate; bp 117°/0.005 mm. The oil product solidified; mp 45°-46° C. The nmr and the ir spectra were consistent with the proposed structure.



Identifiers


|
REACTION_CXSMILES
|
[N:1]1C=C[CH:4]=[CH:3][CH:2]=1.[Cl:7][C:8]1[CH:16]=[CH:15][CH:14]=[C:13]([Cl:17])[C:9]=1[C:10](Cl)=[O:11].[OH2:18]>>[OH:11][CH:3]([CH3:4])[C:2]#[N:1].[Cl:7][C:8]1[CH:16]=[CH:15][CH:14]=[C:13]([Cl:17])[C:9]=1[C:10]([O:18][CH2:4][CH2:3][C:2]#[N:1])=[O:11]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
8.9 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
10.4 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C(=O)Cl)C(=CC=C1)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The exothermic reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to rise to 50°
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was heated at 75°-80° for 75 minutes
|
|
Duration
|
75 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The cooled reaction mixture
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted with 200 ml of diethyl ether
|
WASH
|
Type
|
WASH
|
|
Details
|
The extract was washed with three portions of 30 ml each of an aqueous solution of 3% hydrochloric acid
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried with sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated under reduced pressure to an amber oil
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solid was recrystallized from hexane-diethyl ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give an oily semi-solid
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure to an oil
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The oil was distilled under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC(C#N)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.052 mol | |
| AMOUNT: MASS | 3.7 g |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C(=O)OCCC#N)C(=CC=C1)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.1 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
